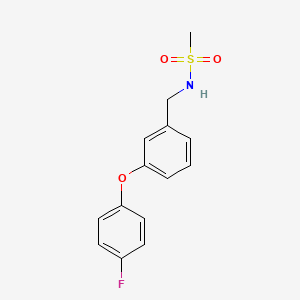

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHXGHVXHBCNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide typically involves the reaction of 4-fluorophenol with 3-bromobenzyl chloride to form 3-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen demonstrates reactivity in nucleophilic substitution processes. Key findings include:

Reagents/Conditions :

-

Thiols or amines in polar aprotic solvents (e.g., DMF, acetonitrile)

-

Catalytic bases (e.g., K₂CO₃, NaH) at 60–80°C

Example Reaction :

Replacement of the sulfonamide group with thiophenol derivatives under basic conditions yields arylthioethers. A study reported a 72% yield for the thiol-substituted product after 12 hours at 70°C.

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide group has been investigated:

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux (110°C, 8–12 hours)

-

Product : 3-(4-Fluorophenoxy)benzylamine hydrochloride

Basic Hydrolysis :

-

Conditions : 4M NaOH, ethanol/water (1:1), 90°C, 6 hours

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for derivative synthesis:

Reductive Alkylation

The benzylamine intermediate (post-hydrolysis) participates in reductive alkylation:

Protocol :

-

Substrate : 3-(4-Fluorophenoxy)benzylamine

-

Reagent : 4-fluorobenzaldehyde, NaBH₃CN, MeOH

-

Product : N-(4-Fluorobenzyl)-3-(4-fluorophenoxy)benzylamine

Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, acetonitrile/water (3:1), 100°C

-

Substrate : Brominated derivative of parent compound

Stability Under Oxidative Conditions

The compound resists oxidation at the sulfonamide sulfur but shows moderate reactivity at the benzyl position:

Oxidizing Agents :

-

H₂O₂ : No reaction after 24 hours at 25°C

-

KMnO₄ : Partial oxidation to sulfone (35% conversion, 50°C, 8 hours)

Spectroscopic Data for Key Derivatives

Characterization data from synthesized analogs:

Reaction Optimization Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₄FNO₂S

- Molecular Weight : 273.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a fluorophenoxy group attached to a benzyl moiety and a methanesulfonamide functional group, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide has been evaluated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it useful for drug development.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits.

- Anticancer Activity : Preliminary studies suggest that this compound may influence tumor growth by affecting the tumor microenvironment through nitric oxide modulation.

Biological Research

In biological assays, this compound is utilized to study interactions between small molecules and biological macromolecules.

- Receptor Binding Studies : It serves as a model compound for understanding receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs).

- Inflammation Studies : The compound's effects on inflammatory mediators have been investigated, revealing its potential role in modulating immune responses.

Macrophage Activation

A study investigated the effects of this compound on macrophages activated with lipopolysaccharides (LPS). The results indicated that the compound significantly inhibited nitric oxide generation while enhancing IL-12 secretion, showcasing its potential in modulating immune responses.

Cancer Research

Research into the compound's ability to regulate inflammatory mediators has implications for cancer therapy. By modulating nitric oxide levels within the tumor microenvironment, it may influence tumor growth and metastasis.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methanesulfonamide groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, differing in substituents or core scaffolds:

Key Observations :

- Core Scaffold Variations : Replacing the benzyl group with thiophene (as in ) or pyrazole (as in ) alters electronic properties and binding interactions. Thiophene derivatives, for example, may enhance π-π stacking in ion channels .

- Substituent Impact: The 4-fluorophenoxy group is retained in compounds with reported biological activity (e.g., ion channel modulation , antimalarial activity ), suggesting its critical role in target engagement.

- Synthetic Accessibility : Yields vary significantly; for instance, compound 11b was synthesized in 87% yield via column chromatography , whereas other analogs lack reported yields.

Physicochemical Properties

- Purity: N-[5-(4-Fluorophenoxy)thiophen-2-yl]methanesulfonamide is reported with ≥95% purity , while N-(3-(hydroxymethyl)phenyl)methanesulfonamide is available at 95% purity .

- Spectroscopic Data : Analogs like 37b and 11b were characterized using ¹H/¹³C NMR and HRMS, with fluorine signals (e.g., δ = -76.55 in ¹⁹F NMR) confirming the presence of fluorinated groups .

Research Implications and Gaps

- Data Limitations: Direct data on this compound’s solubility, logP, or in vitro activity are absent in the evidence.

- Further studies should explore its pharmacokinetic profile and target selectivity.

Biological Activity

N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a methanesulfonamide group attached to a benzyl moiety that bears a 4-fluorophenoxy substituent. The fluorine atom enhances the lipophilicity and possibly the biological activity of the molecule.

1. Inhibition of Carbonic Anhydrase (CA) Isoforms

Recent studies have highlighted the role of carbonic anhydrase isoform VII in neuropathic pain management. Compounds similar to this compound have shown selective inhibition of CA VII, which is linked to analgesic effects. For instance, derivatives with guanidino groups exhibited significant selectivity towards CA VII over other isoforms, indicating a potential pathway for pain relief through targeted inhibition .

1. Anticancer Properties

The compound's sulfonamide structure is known for its anticancer properties, particularly through the disruption of cellular pathways involved in tumor growth and metastasis. Studies have shown that related sulfonamides can inhibit the invasion characteristics of cancer cell lines by interfering with focal adhesion kinase (FAK) signaling pathways, leading to reduced tumor cell migration .

2. Structure-Activity Relationships

A series of benzene-sulfonamide derivatives have been evaluated for their anticancer activity, revealing that modifications to the sulfonamide scaffold can significantly impact potency against various cancer cell lines. For example, compounds demonstrated IC50 values in the nanomolar range against melanoma cells, indicating strong potential for therapeutic application .

Case Studies and Research Findings

Q & A

Q. Q1. What are the key steps in synthesizing N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves:

- Nucleophilic substitution to introduce the 4-fluorophenoxy group to a benzylamine precursor.

- Sulfonamide formation via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) .

Critical parameters include: - Temperature control (e.g., maintaining 0–25°C during sulfonylation to prevent side reactions).

- Solvent selection (polar aprotic solvents like THF or DMF enhance reactivity).

- Purification via column chromatography or recrystallization to achieve >95% purity. Analytical validation using HPLC and NMR is essential to confirm structural integrity .

Q. Q2. How is the molecular structure of this compound characterized, and what functional groups are critical for its activity?

Methodological Answer:

- X-ray crystallography or NMR (¹H/¹³C) resolves the core structure, including the sulfonamide (-SO₂NH₂) and 4-fluorophenoxy groups. Key functional groups:

- Sulfonamide moiety : Contributes to hydrogen bonding with biological targets (e.g., enzymes).

- Fluorinated aromatic ring : Enhances metabolic stability and lipophilicity .

- Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺ at m/z ~334.1) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound in different solvents be resolved?

Methodological Answer: Contradictions often arise from:

- Polymorphism : Different crystalline forms affect solubility. Use differential scanning calorimetry (DSC) to identify polymorphs.

- pH-dependent solubility : The sulfonamide group’s pKa (~10.5) influences ionization. Solubility studies in buffered solutions (pH 1–12) with UV-Vis spectroscopy can clarify trends .

- Co-solvent systems : Test mixtures like DMSO/water to enhance solubility for biological assays .

Q. Q4. What strategies are employed to optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Prodrug design : Mask the sulfonamide group with labile esters to improve membrane permeability.

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong half-life.

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., fluorophenoxy ring oxidation) and guide structural modifications .

Q. Q5. How do computational methods like QSAR and molecular docking inform the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR models : Train on datasets of sulfonamide derivatives to correlate structural features (e.g., logP, polar surface area) with biological activity. Key descriptors include the electron-withdrawing effect of the fluorine atom and sulfonamide geometry .

- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX). The fluorophenoxy group’s orientation in hydrophobic pockets and sulfonamide’s hydrogen bonding to active-site residues (e.g., Zn²⁺ in CA IX) guide derivative design .

Q. Q6. What analytical techniques are used to resolve spectral overlaps in NMR characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve complex aromatic proton couplings in the benzyl and fluorophenoxy regions.

- Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers in sulfonamide groups).

- Deuterium exchange experiments : Identify exchangeable protons (e.g., NH in sulfonamide) to confirm hydrogen bonding patterns .

Q. Q7. How can batch-to-batch variability in synthetic yields be minimized?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry (e.g., methanesulfonyl chloride excess) and reaction time.

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time.

- Quality-by-Control (QbC) : Define critical quality attributes (CQAs) like impurity profiles (e.g., unreacted benzylamine) and enforce strict process controls .

Data Analysis & Mechanistic Questions

Q. Q8. How are conflicting IC₅₀ values in enzyme inhibition assays addressed?

Methodological Answer: Discrepancies may stem from:

- Assay conditions : Varying pH or ionic strength alters sulfonamide ionization. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4).

- Enzyme source : Recombinant vs. tissue-extracted enzymes may have differing isoforms. Validate using Western blotting or activity-based probes.

- Data normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) to calibrate results .

Q. Q9. What mechanistic insights can be gained from studying hydrolysis kinetics of the sulfonamide group?

Methodological Answer:

- pH-rate profiles : Determine hydrolysis mechanisms (e.g., acid-catalyzed cleavage at pH < 2).

- Isotope labeling : Use ¹⁸O-water to track oxygen incorporation into hydrolysis products via LC-MS .

- Computational modeling : Map transition states using DFT calculations to predict hydrolytic stability .

Q. Q10. How does fluorination at the 4-position of the phenoxy ring influence bioactivity compared to other halogen substitutions?

Methodological Answer:

- Comparative SAR studies : Synthesize Cl/Br/I analogs and test against targets (e.g., kinases). Fluorine’s small size and high electronegativity enhance:

- Target binding : Van der Waals interactions in hydrophobic pockets.

- Metabolic resistance : Reduced oxidative metabolism vs. larger halogens.

- Free-Wilson analysis : Quantify fluorine’s contribution to activity in multi-parametric models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.